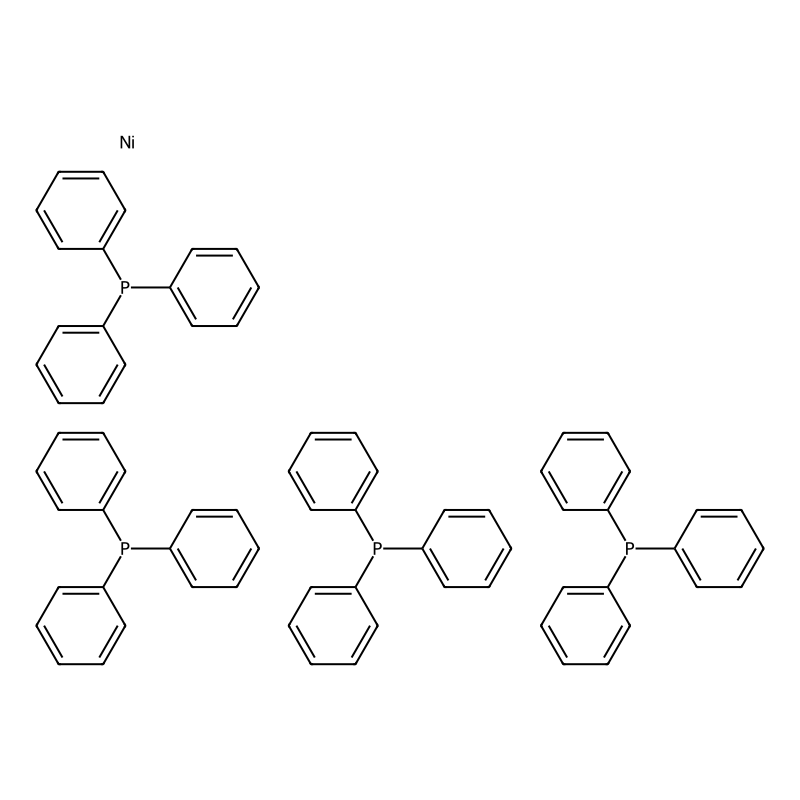

Tetrakis(triphenylphosphine)nickel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetrakis(triphenylphosphine)nickel, CAS 15133-82-1, is a homoleptic, zero-valent nickel complex widely utilized as a catalyst and precursor in advanced organic synthesis. Unlike Ni(II) salts, it provides a direct, pre-formed source of active Ni(0), bypassing the need for in situ chemical reduction during cross-coupling and amination workflows [1]. For industrial and laboratory buyers, this compound represents a highly economical, base-metal alternative to precious-metal palladium catalysts, offering distinct reactivity advantages for activating challenging electrophiles such as aryl chlorides and sterically hindered substrates while maintaining a manageable handling profile under standard inert conditions.

Generic substitution of Ni(PPh3)4 with other common catalysts often leads to process failures or inflated costs. Replacing it with the highly active Ni(COD)2 introduces severe thermal and atmospheric instability, necessitating strict cryogenic storage and glovebox handling that drastically increase operational overhead . Conversely, substituting it with stable Ni(II) precursors like NiCl2(PPh3)2 mandates the use of heterogeneous reductants (e.g., zinc or manganese dust) to generate the active Ni(0) species, which can trigger unwanted side reactions, reduce sensitive functional groups, and cause reproducibility issues in scale-up or flow chemistry [1]. Furthermore, attempting to use Pd(PPh3)4 as an in-class substitute not only multiplies procurement costs but frequently results in lower yields when coupling sterically hindered reagents or unactivated aryl chlorides.

Elimination of Heterogeneous Reductants in Cross-Coupling Workflows

In standard cross-coupling reactions, the use of Ni(II) precursors requires the addition of metallic reductants to initiate the catalytic cycle. Ni(PPh3)4 provides direct entry into the Ni(0) state, completely eliminating the need for these additives [1]. Compared to NiCl2(PPh3)2, which typically requires 1.0 to 3.0 equivalents of zinc or manganese dust, Ni(PPh3)4 streamlines the reaction mixture, preventing reductant-driven functional group degradation and avoiding the mass-transfer limitations associated with heterogeneous metal powders.

| Evidence Dimension | Requirement for in situ heterogeneous reductant |

| Target Compound Data | 0 equivalents (direct Ni(0) delivery) |

| Comparator Or Baseline | NiCl2(PPh3)2 (Requires 1.0–3.0 equivalents of Zn/Mn dust) |

| Quantified Difference | 100% reduction in heterogeneous metal additives |

| Conditions | Standard Suzuki-Miyaura or Negishi cross-coupling conditions |

Eliminating solid reductants improves batch-to-batch reproducibility, preserves sensitive functional groups, and enables seamless transition to continuous flow manufacturing.

Operational Stability and Handling Efficiency vs. Ni(COD)2

While Ni(COD)2 is a popular Ni(0) source, its extreme sensitivity to temperature and trace oxygen makes it exceptionally difficult to handle at scale. Ni(PPh3)4, as a solid, phosphine-coordinated complex, exhibits significantly higher thermal stability and can be manipulated using standard Schlenk techniques at room temperature . This structural stability prevents the rapid autocatalytic decomposition seen with Ni(COD)2, allowing for more accurate weighing, longer shelf life, and the elimination of mandatory cryogenic glovebox protocols during routine batch setups.

| Evidence Dimension | Handling and storage requirements |

| Target Compound Data | Stable at room temperature under standard inert atmosphere (Schlenk) |

| Comparator Or Baseline | Ni(COD)2 (Requires strict cryogenic storage and glovebox handling) |

| Quantified Difference | Eliminates requirement for cryogenic handling and ultra-low oxygen environments during transfer |

| Conditions | Benchtop catalyst preparation and storage |

Procuring a more stable Ni(0) source drastically lowers operational overhead, reduces operator-induced errors, and simplifies supply chain logistics.

Superior Yields in Sterically Hindered Couplings vs. Pd(PPh3)4

For cross-coupling reactions involving highly sterically hindered substrates, base-metal catalysts often outperform their precious-metal counterparts. In the Negishi coupling of aryl halides with bulky reagents like mesitylzinc chloride, Ni(PPh3)4 delivers substantially higher product yields than Pd(PPh3)4 [1]. The smaller atomic radius and distinct oxidative addition profile of nickel allow it to efficiently process ortho-substituted and bulky reaction partners that typically stall palladium-based cycles unless expensive, proprietary ligands are employed.

| Evidence Dimension | Product yield in sterically hindered aryl-aryl coupling |

| Target Compound Data | High yields (often >80%) for mesityl-aryl couplings |

| Comparator Or Baseline | Pd(PPh3)4 (Significantly lower yields, often <50% under identical conditions) |

| Quantified Difference | >30% increase in yield for sterically encumbered substrates |

| Conditions | Negishi cross-coupling with mesitylzinc chloride |

Buyers can replace expensive palladium catalysts with a highly economical base metal while simultaneously improving yields for challenging, bulky substrates.

Cost-Saving Activation of Unactivated Aryl Chlorides

A major procurement advantage of nickel catalysis is its ability to activate strong C-Cl bonds. Ni(PPh3)4 readily undergoes oxidative addition into unactivated aryl chlorides, enabling their use as primary electrophiles in cross-coupling [1]. In contrast, the standard precious-metal equivalent, Pd(PPh3)4, is generally unreactive toward unactivated aryl chlorides and requires the use of significantly more expensive aryl bromides or iodides to achieve comparable turnover.

| Evidence Dimension | Electrophile activation scope |

| Target Compound Data | Efficient oxidative addition into low-cost aryl chlorides |

| Comparator Or Baseline | Pd(PPh3)4 (Requires expensive aryl bromides/iodides or premium ligands) |

| Quantified Difference | Enables substitution of premium halides with economical chlorides |

| Conditions | Standard cross-coupling oxidative addition step |

The ability to utilize aryl chlorides instead of bromides or iodides drastically reduces the raw material costs for large-scale API and fine chemical synthesis.

Continuous Flow Cross-Coupling Workflows

Because Ni(PPh3)4 delivers active Ni(0) without requiring heterogeneous reductants like zinc dust, it is the preferred choice for continuous flow reactors where solid additives cause clogging and mass-transfer limitations [1].

Scale-Up Synthesis of Sterically Hindered Biaryls

In the industrial synthesis of ortho-substituted or bulky biaryl compounds (e.g., via Negishi coupling), Ni(PPh3)4 provides superior yields compared to standard palladium catalysts, making it the optimal procurement choice for complex molecular architectures [2].

Cost-Optimized API Manufacturing Using Aryl Chlorides

For large-scale pharmaceutical manufacturing, substituting expensive aryl iodides and bromides with cheap aryl chlorides is a major cost-saving strategy. Ni(PPh3)4 effectively activates these C-Cl bonds, enabling cheaper raw material sourcing without the need for proprietary palladium ligands [2].

References

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (90.7%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard